molecular formula C11H11BrN2 B12066463 6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole

6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole

Cat. No.: B12066463
M. Wt: 251.12 g/mol
InChI Key: ZGQJRGROWJXKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole typically involves the bromination of 1-(cyclopropylmethyl)-1H-benzo[d]imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-benzo[d]imidazole
  • 1-(Cyclopropylmethyl)-1H-benzo[d]imidazole
  • 2-Bromo-1H-benzo[d]imidazole
  • 5-Methylbenzimidazole

Uniqueness

6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole is unique due to the presence of both a bromine atom and a cyclopropylmethyl group. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

6-bromo-1-(cyclopropylmethyl)benzimidazole

InChI

InChI=1S/C11H11BrN2/c12-9-3-4-10-11(5-9)14(7-13-10)6-8-1-2-8/h3-5,7-8H,1-2,6H2

InChI Key

ZGQJRGROWJXKPS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=NC3=C2C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.